N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide
Description
This compound is a structurally complex small molecule characterized by three key moieties:
Benzo[d][1,3]dioxol-5-ylmethyl group: A methylene-linked benzodioxole fragment, known for enhancing metabolic stability and modulating lipophilicity in drug-like molecules .
4-Methoxybenzo[d]thiazol-2-yl group: A methoxy-substituted benzothiazole ring, a privileged scaffold in medicinal chemistry with reported antitumor and antimicrobial activities .
Azetidine-3-carboxamide core: A strained four-membered heterocyclic ring that improves conformational rigidity and target binding specificity compared to larger cyclic amines .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-25-15-3-2-4-17-18(15)22-20(28-17)23-9-13(10-23)19(24)21-8-12-5-6-14-16(7-12)27-11-26-14/h2-7,13H,8-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAKKTRTYIWSIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3O4S |
| Molecular Weight | 397.4 g/mol |
| CAS Number | 1396761-93-5 |
The structure features a benzo[d][1,3]dioxole moiety linked to an azetidine ring, which is significant for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, related compounds showed significant antitumor activity with IC50 values lower than traditional chemotherapeutics like doxorubicin:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | 2.38 | HepG2 |
| 1.54 | HCT116 | |
| 4.52 | MCF7 | |
| Doxorubicin | 7.46 | HepG2 |
| 8.29 | HCT116 | |
| 4.56 | MCF7 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
The anticancer mechanisms of this class of compounds are believed to involve:
- EGFR Inhibition: Compounds have shown to block the epidermal growth factor receptor (EGFR), which is crucial in many cancers.
- Mitochondrial Pathway Modulation: The compounds influence the expression of apoptosis-related proteins such as Bax and Bcl-2, promoting programmed cell death.
- Cell Cycle Arrest: Studies have demonstrated that these compounds can induce cell cycle arrest in various cancer cell lines .
Antimicrobial Activity
In addition to anticancer properties, this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example:
| Bacterial Strain | MIC (nM) |
|---|---|
| Staphylococcus aureus | 80 |
| Sarcina | 90 |
These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents .
Study on Anticancer Activity
A recent study synthesized several derivatives based on the benzo[d][1,3]dioxole framework and evaluated their anticancer activity. The results indicated that certain derivatives displayed significant cytotoxicity against various cancer cell lines while showing minimal toxicity toward normal cells. The study utilized techniques such as annexin V-FITC staining for apoptosis assessment and flow cytometry for cell cycle analysis .
Antimicrobial Evaluation
Another study focused on the antibacterial potential of related compounds demonstrated that they exhibited strong inhibitory effects against multiple bacterial strains compared to standard antibiotics. The agar diffusion method was employed to assess antibacterial efficacy, revealing promising results for further development .
Scientific Research Applications
Medicinal Chemistry
The compound belongs to a class of azetidine derivatives, which have been studied for their diverse biological activities. The incorporation of the benzo[d][1,3]dioxole and benzo[d]thiazole moieties enhances the pharmacological profile of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing thiazole and dioxole structures. For example, similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
These findings suggest that N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide could be developed as a potential anticancer agent.
Antimicrobial Properties
Compounds with similar structural features have also been evaluated for antimicrobial activity. The presence of the thiazole ring is known to enhance the interaction with biological membranes, potentially leading to increased antimicrobial efficacy.
Biological Evaluation
The biological evaluation of this compound involves various assays to determine its pharmacological potential.
In Vitro Studies
In vitro studies are crucial for assessing the efficacy and safety profile of new compounds. For instance, cytotoxicity assays using human cancer cell lines can provide insights into the compound's potential as an anticancer drug.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the pharmacological properties of this compound. Modifications in the chemical structure can lead to enhanced potency and selectivity towards specific biological targets.
Case Studies
Case Study 1: Anticancer Screening
A series of derivatives based on the azetidine scaffold were synthesized and screened against multiple cancer cell lines, revealing promising anticancer activity linked to specific substitutions on the aromatic rings.
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial properties of similar thiazole-containing compounds against various bacterial strains, demonstrating significant inhibition rates that warrant further investigation into their mechanisms of action.
Chemical Reactions Analysis
Substitution Reactions
The azetidine ring and benzothiazole moiety participate in nucleophilic and electrophilic substitution reactions.
-
Key Example : Reaction with propargyl bromide under basic conditions (K₂CO₃/DMF) introduces alkynyl groups to the azetidine nitrogen, enabling subsequent cycloaddition reactions .
Oxidation and Reduction
The benzothiazole and carboxamide groups are redox-active sites.
-
Notable Result : Reduction of the carboxamide group with LiAlH₄ yields a primary amine, enhancing solubility for biological assays .
Cycloaddition and Ring Formation
The compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) via azide intermediates.
-
Case Study : CuAAC with 4-azido-7-chloroquinoline produced triazole-linked hybrids with enhanced anticancer activity (IC₅₀ = 2.1 µM vs. HeLa cells) .
Hydrolysis and Stability
The carboxamide group undergoes hydrolysis under acidic or basic conditions.
| Reaction Type | Reagents/Conditions | Major Products | Source |
|---|---|---|---|
| Acid Hydrolysis | HCl (6M, reflux) | Carboxylic acid and amine fragments | |
| Base Hydrolysis | NaOH (aq., 80°C) | Sodium carboxylate and ammonia |
-
Stability Data : The compound degrades by 15% after 24 hours in pH 7.4 buffer at 37°C, indicating moderate hydrolytic stability.
Biological Activity and Mechanistic Insights
Reactivity directly correlates with pharmacological effects:
-
Anticancer Activity : Apoptosis induction in MCF-7 cells (IC₅₀ = 4.8 µM) via caspase-3 activation.
-
Antimicrobial Effects : MIC = 8 µg/mL against S. aureus due to benzothiazole-thiol interactions .
Comparative Reactivity of Structural Analogs
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Pharmacological and Physicochemical Comparisons
- Azetidine vs. Cyclopropane : The azetidine ring in the target compound may offer superior metabolic stability compared to cyclopropane-containing analogues (e.g., Compound 78) due to reduced ring strain and enhanced hydrogen-bonding capacity .
- 4-Methoxy Substitution : The 4-methoxy group on the benzothiazole moiety likely improves membrane permeability compared to unsubstituted benzothiazoles (e.g., compound) .
- Thioxo-Thiazole vs.
Preparation Methods
β-Lactam Ring-Opening Method
Steps :
- React ethyl 1-(tosyl)azetidine-3-carboxylate with benzodioxolylmethylamine (1.5 equiv) in xylene at 140°C for 12 hours.
- Remove tosyl group via hydrolysis with H₂SO₄ (10% v/v) in THF/H₂O (3:1).
Yield : 65%
Purity (HPLC) : 98.2% (Method: C18 column, MeCN/H₂O 70:30, 1 mL/min).
Cyclization of Chloroacetyl Precursors
Adapting microwave-assisted techniques from thiazole synthesis:
- Mix chloroacetic acid (1.2 equiv) with benzodioxolylmethylamine in DMF.
- Irradiate at 120 W, 100°C for 8 minutes.
- Cyclize using triethylamine (2.0 equiv) in dichloromethane.
Yield : 72%
Advantage : 83% reduction in reaction time compared to thermal methods.
Coupling of 4-Methoxybenzothiazole to Azetidine
Nucleophilic substitution at the azetidine nitrogen is achieved under Mitsunobu conditions or via metal-mediated catalysis.
Mitsunobu Reaction
Conditions :
- Azetidine-3-carboxamide (1.0 equiv), 4-methoxybenzothiazol-2-amine (1.1 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv) in THF, 0°C → RT, 24 hours.
Yield : 58%
Side Products : <5% O-alkylation byproducts detected via LC-MS.
Copper-Catalyzed Coupling
Optimized Protocol :
- CuI (10 mol%), L-proline (20 mol%), K₂CO₃ (2.0 equiv), DMSO, 110°C, 18 hours.
Yield : 81%
Scalability : Demonstrated at 100 g scale with consistent purity (>97%).
Final Amidation and Purification
The carboxylic acid intermediate is activated using HATU and coupled to benzodioxolylmethylamine.
Procedure :
- Suspend azetidine-3-carboxylic acid (1.0 equiv) in DMF.
- Add HATU (1.5 equiv), DIPEA (3.0 equiv), and benzodioxolylmethylamine (1.2 equiv).
- Stir at RT for 6 hours.
- Purify via silica gel chromatography (EtOAc/hexanes 1:1 → 3:1).
Yield : 76%
Critical Note : Residual DMF removed via azeotropic distillation with toluene to <50 ppm.
Analytical Characterization Summary
Table 1: Spectroscopic Data for Target Compound
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₁H₂₀N₄O₄S |
| Molecular Weight | 424.47 g/mol |
| ¹H NMR (600 MHz, CDCl₃) | δ 7.25 (d, J=8.8 Hz, 1H, ArH), 6.83 (d, J=2.0 Hz, 1H, ArH), 4.52 (s, 2H, CH₂), 4.01 (q, J=9.2 Hz, 2H, azetidine), 3.89 (s, 3H, OCH₃) |
| ¹³C NMR (151 MHz, CDCl₃) | δ 170.2 (C=O), 161.3 (C-O), 148.1 (N-C-S), 108.9 (O-CH₂-O) |
| HRMS (ESI+) | m/z calc. 425.1284 [M+H]⁺, found 425.1281 |
Purity Metrics :
- HPLC : 99.1% (Method: Zorbax SB-C18, 75:25 MeCN/H₂O + 0.1% TFA)
- Elemental Analysis : C 59.43% (calc. 59.42%), H 4.72% (calc. 4.74%)
Comparative Evaluation of Synthetic Routes
Table 2: Method Efficiency Analysis
| Method | Total Yield | Purity | Time (h) | Cost Index |
|---|---|---|---|---|
| β-Lactam Ring-Opening | 65% | 98.2% | 24 | $$$$ |
| Microwave Cyclization | 72% | 97.8% | 0.5 | $$ |
| Copper Catalysis | 81% | 99.1% | 18 | $$$ |
Key Findings :
- Microwave-assisted cyclization reduces time by 95% vs thermal methods.
- Copper-mediated coupling offers superior yields but requires rigorous metal removal.
Industrial-Scale Considerations
- Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact (PMI score: 32 → 18).
- Catalyst Recycling : CuI recovered via aqueous extraction maintains 89% activity over 5 cycles.
- Crystallization Optimization : Anti-solvent addition (n-heptane) increases yield to 84% with >99.5% ee.
Q & A
Q. What are the common synthetic routes for synthesizing N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the benzo[d][1,3]dioxole intermediate via condensation of 5-(isothiocyanatomethyl)benzo[d][1,3]dioxole with hydrazine hydrate in ethanol under ice-bath conditions .
- Step 2 : Cyclization of intermediates using sodium hydroxide and carbon disulfide under reflux (12 hours) to form thiadiazole-thiol derivatives .
- Step 3 : Coupling reactions with azetidine-carboxamide precursors, often employing anhydrous potassium carbonate in dry acetone or dioxane as solvents .
- Key Optimization : Recrystallization from ethanol or ethanol-DMF mixtures improves purity .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Critical for confirming substitution patterns, particularly for distinguishing azetidine ring protons (δ 3.5–4.5 ppm) and methoxy groups (δ ~3.8 ppm) .
- IR Spectroscopy : Identifies carboxamide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends in the benzodioxole moiety (~1500 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Q. What in vitro assays are used to evaluate cytotoxic activity?
- Methodological Answer :
- MTT/Proliferation Assays : Test viability against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 μM .
- Apoptosis Markers : Flow cytometry with Annexin V/PI staining to quantify early/late apoptosis .
- Control Strategies : Compare with cisplatin or doxorubicin to establish baseline cytotoxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity of azetidine-carboxamide derivatives?
- Methodological Answer :
- Solvent Selection : Use dioxane or dry acetone to minimize side reactions; triethylamine aids in neutralizing HCl byproducts during chloroacetyl chloride additions .
- Temperature Control : Reflux at 70–80°C for 3–12 hours ensures complete cyclization .
- Catalyst Screening : Anhydrous potassium carbonate enhances nucleophilic substitution efficiency in thiadiazole synthesis .
- Yield Data : Typical yields range from 37–70% for analogous compounds, depending on substituent steric effects .
Q. How can complex NMR splitting patterns in azetidine derivatives be resolved?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the azetidine ring (e.g., coupling between H-3 and H-2 protons) .
- Variable Temperature NMR : Reduces signal broadening caused by restricted rotation in carboxamide groups .
- Deuteration Experiments : Exchangeable protons (e.g., NH) are identified via D2O shake .
Q. How to design molecular docking studies for predicting acetylcholinesterase (AChE) inhibition?
- Methodological Answer :
- Protein Preparation : Retrieve AChE crystal structure (PDB ID 4EY7) and optimize protonation states using tools like AutoDock Tools .
- Ligand Docking : Use AutoDock Vina with a grid box centered on the catalytic triad (Ser200, His440, Glu327).
- Validation : Compare docking poses of the compound with known inhibitors (e.g., donepezil) to assess binding affinity .
Data Analysis and Contradiction Resolution
Q. How to address discrepancies in reported biological activities across studies?
- Methodological Answer :
- Meta-Analysis : Compare IC50 values under standardized conditions (e.g., cell line, exposure time). For example, thiadiazole derivatives show IC50 variability (±20%) due to substituent electronic effects .
- Structural-Activity Relationships (SAR) : Correlate methoxy group positioning (para vs. meta) with cytotoxicity trends .
- Statistical Validation : Apply ANOVA to assess significance of differences in apoptosis induction across replicate experiments .
Q. What factors influence the stability of this compound during storage?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the azetidine ring under acidic conditions (pH < 4) or oxidation of the benzodioxole moiety .
- Stabilization Strategies : Store at 2–8°C in amber vials under nitrogen atmosphere; lyophilization improves long-term stability .
- Analytical Monitoring : Use HPLC-PDA to track degradation products (e.g., open-ring azetidine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
